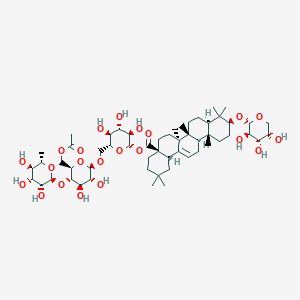

Ciwujianoside D1

Beschreibung

Eigenschaften

CAS-Nummer |

114912-35-5 |

|---|---|

Molekularformel |

C55H88O22 |

Molekulargewicht |

1101.3 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C55H88O22/c1-24-34(58)37(61)41(65)47(72-24)76-44-30(23-69-25(2)56)74-45(43(67)39(44)63)71-22-29-36(60)38(62)42(66)48(73-29)77-49(68)55-18-16-50(3,4)20-27(55)26-10-11-32-52(7)14-13-33(75-46-40(64)35(59)28(57)21-70-46)51(5,6)31(52)12-15-54(32,9)53(26,8)17-19-55/h10,24,27-48,57-67H,11-23H2,1-9H3/t24-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,52-,53+,54+,55-/m0/s1 |

InChI-Schlüssel |

SXLYHZXGNXAASM-VBSKCKADSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O |

Synonyme |

3-(alpha-L-arabinopyranosyloxy)-olean-12-en-28-oic acid O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-6-O-acetyl-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester ciwujianoside D1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ciwujianoside D1: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside D1, a triterpenoid saponin isolated from Acanthopanax senticosus (also known as Siberian Ginseng), has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of its notable inhibitory effects on histamine release. This document synthesizes available data on its molecular structure, spectral characteristics, and its mechanism of action as a mast cell stabilizer, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex glycoside with an oleanane-type triterpene aglycone. Its fundamental properties are summarized below.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | 3-(alpha-L-Arabinopyranosyloxy)-olean-12-en-28-oic acid O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-6-O-acetyl-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester | PubChem |

| Molecular Formula | C₅₅H₈₈O₂₂ | [1] |

| Molecular Weight | 1101.29 g/mol | [1] |

| CAS Number | 114912-35-5 | [1] |

| Type of Compound | Triterpenoid Saponin | [1] |

| Botanical Source | Acanthopanax senticosus (Rupr. & Maxim.) Harms (Siberian Ginseng) | [2][3] |

| Purity | Typically ≥95% (commercially available) | [1] |

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS). While specific spectral data from the original isolation studies are not widely available in public databases, the identification of the compound is routinely confirmed using these methods.

Identification Methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the complex structure of the aglycone and the arrangement of the sugar moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition.

Note: Detailed, publicly available ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data for this compound are limited. Researchers should refer to specialized chemical analysis databases or perform their own spectroscopic analysis for detailed structural confirmation.

Biological Activity: Inhibition of Histamine Release

This compound is a potent inhibitor of histamine release from mast cells, a key event in the early phase of allergic reactions.

Potency

Studies have shown that this compound strongly inhibits histamine release from rat peritoneal mast cells induced by anti-immunoglobulin E (IgE) in a concentration-dependent manner.[2][3] Remarkably, its inhibitory effect has been reported to be approximately 6,800 times stronger than that of disodium cromoglycate, a well-known mast cell stabilizer used in clinical practice.[2][3]

Mechanism of Action: Mast Cell Stabilization

The anti-allergic effect of this compound is attributed to its ability to stabilize mast cells, thereby preventing their degranulation and the subsequent release of histamine and other inflammatory mediators. The proposed mechanism involves the interruption of the IgE-mediated signaling cascade.

The binding of an allergen to IgE antibodies on the surface of mast cells cross-links the high-affinity IgE receptors (FcεRI), initiating a complex signaling cascade. This cascade ultimately leads to the release of histamine-containing granules. This compound is thought to interfere with key steps in this pathway.

The precise molecular targets of this compound within this pathway are still under investigation. However, based on the mechanisms of other mast cell stabilizers, it is hypothesized that this compound may act by:

-

Inhibiting key signaling enzymes: It may suppress the phosphorylation and activation of critical downstream kinases such as Spleen Tyrosine Kinase (Syk) or Phospholipase Cγ (PLCγ).

-

Blocking calcium influx: A crucial step for degranulation is the increase in intracellular calcium concentration. This compound might block the calcium channels in the mast cell membrane, preventing this influx.

Experimental Protocols

Isolation of this compound (General Procedure)

The isolation of this compound from Acanthopanax senticosus typically involves the following steps. This is a generalized protocol, and specific details may vary.

Histamine Release Assay from Rat Peritoneal Mast Cells

This assay is fundamental for evaluating the mast cell stabilizing activity of compounds like this compound.

Materials:

-

Male Wistar rats

-

Tyrode's buffer

-

Anti-IgE antibody

-

This compound (test compound)

-

Disodium cromoglycate (positive control)

-

Reagents for histamine quantification (e.g., o-phthalaldehyde)

Procedure:

-

Mast Cell Collection: Peritoneal mast cells are collected from rats by peritoneal lavage with Tyrode's buffer.

-

Cell Purification: The collected cells are purified to enrich the mast cell population.

-

Sensitization: The purified mast cells are sensitized with anti-IgE antibody.

-

Incubation with Test Compound: The sensitized cells are pre-incubated with varying concentrations of this compound or the control compound.

-

Induction of Degranulation: Histamine release is triggered by challenging the cells with an appropriate antigen or secretagogue.

-

Quantification of Histamine: The amount of histamine released into the supernatant is quantified, often using a fluorometric assay with o-phthalaldehyde.

-

Calculation of Inhibition: The percentage of inhibition of histamine release by this compound is calculated relative to the control group.

Conclusion and Future Directions

This compound is a potent natural product with significant mast cell stabilizing properties, making it a compelling candidate for further investigation in the context of allergic and inflammatory diseases. While its basic physicochemical properties and primary biological activity are established, further research is warranted in several areas:

-

Detailed Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo efficacy.

-

Elucidation of the Precise Molecular Target: Identifying the specific enzyme or ion channel that this compound interacts with will be crucial for understanding its mechanism of action and for potential lead optimization.

-

Toxicology Studies: Comprehensive safety and toxicology assessments are required before it can be considered for any therapeutic applications.

This technical guide serves as a foundational resource for researchers embarking on the further exploration of this compound's therapeutic potential.

References

- 1. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptomic analysis of Siberian ginseng (Eleutherococcus senticosus) to discover genes involved in saponin biosynth… [ouci.dntb.gov.ua]

- 3. Ciwujianosides D1 and C1: powerful inhibitors of histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Ciwujianoside D1 in Acanthopanax senticosus: A Technical Guide

Executive Summary: Acanthopanax senticosus, also known as Siberian Ginseng, produces a diverse array of bioactive triterpenoid saponins, among which Ciwujianoside D1 is of significant interest for its potential pharmacological properties. Understanding its biosynthesis is critical for optimizing production through metabolic engineering and ensuring a stable supply for drug development. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, focusing on the key enzymatic steps from primary metabolism to the final glycosylated product. It outlines the experimental methodologies used to elucidate such pathways and presents the available quantitative data. The guide is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis and metabolic engineering.

Introduction to Triterpenoid Saponin Biosynthesis

Triterpenoid saponins are a large and structurally diverse class of plant secondary metabolites. Their biosynthesis is a complex process that can be broadly divided into three key stages:

-

Terpenoid Backbone Formation: The synthesis of the universal C30 precursor, 2,3-oxidosqualene, from primary metabolites via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.[1][2]

-

Aglycone Skeleton Construction and Modification: The cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) to form various triterpene skeletons. This is followed by a series of oxidative modifications (e.g., hydroxylation, oxidation) primarily catalyzed by cytochrome P450 monooxygenases (CYPs) to create the sapogenin (aglycone).[1][3]

-

Glycosylation: The attachment of sugar moieties to the aglycone at specific positions, catalyzed by UDP-dependent glycosyltransferases (UGTs). This final step is responsible for the immense structural diversity and varied biological activities of saponins.[1][3]

This compound is an oleanane-type triterpenoid saponin, meaning its core structure is derived from the pentacyclic triterpene, β-amyrin.[4]

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound in A. senticosus begins in the cytoplasm with the MVA pathway, leading to the formation of the oleanolic acid aglycone, which is subsequently glycosylated.

Stage 1: Formation of 2,3-Oxidosqualene (The Terpenoid Backbone)

The initial steps involve the synthesis of the C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the MVA pathway. Key enzymes in A. senticosus that catalyze the subsequent formation of the direct precursor 2,3-oxidosqualene include farnesyl pyrophosphate synthase (FPS), squalene synthase (SS), and squalene epoxidase (SE).[4] Overexpression of squalene synthase in Eleutherococcus senticosus (another name for A. senticosus) has been shown to increase the accumulation of triterpenes.[1]

Stage 2: Aglycone Formation (Oleanolic Acid)

Cyclization: The linear 2,3-oxidosqualene molecule undergoes a crucial cyclization step catalyzed by a specific oxidosqualene cyclase, β-amyrin synthase (bAS) , to form the pentacyclic triterpene skeleton, β-amyrin .[4][5]

Oxidation: The β-amyrin skeleton is then subjected to a series of oxidative modifications to yield oleanolic acid . This process is mediated by cytochrome P450 (CYP) enzymes.[4] Specifically, enzymes from the CYP716A subfamily are known to be involved in the conversion of β-amyrin to oleanolic acid.[4] Transcriptomic studies in A. senticosus leaves have identified a β-amyrin 28-oxidase (CYP-18) as a likely candidate for involvement in the synthesis of oleanolic acid-type saponins.[4][6]

Stage 3: Glycosylation to this compound

The final and diversifying stage is the sequential attachment of sugar chains to the oleanolic acid aglycone. This is catalyzed by a series of UDP-glycosyltransferases (UGTs) , each specific to the sugar donor, the acceptor molecule, and the attachment position. The sapogenin of this compound is oleanolic acid.[4] The complete assembly of its specific sugar chains requires multiple UGTs. Transcriptome analysis of A. senticosus suggests that sequences belonging to the UGT85A subfamily are strong candidates for saponin biosynthesis in this species.[4] The precise UGTs responsible for the specific linkages in this compound have yet to be functionally characterized.

References

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. Identification of potential genes involved in triterpenoid saponins biosynthesis in Gleditsia sinensis by transcriptome and metabolome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Ciwujianoside D1: A Technical Guide to Structural Elucidation via NMR and MS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Ciwujianoside D1, a triterpenoid saponin isolated from Acanthopanax senticosus. The determination of its complex molecular structure relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental protocols and data interpretation integral to this process, presenting quantitative data in accessible formats and visualizing the analytical workflow.

Executive Summary

This compound, a compound of significant interest in natural product chemistry and drug discovery, has been structurally characterized through a multi-faceted analytical approach. High-resolution mass spectrometry established its molecular formula as C₅₅H₈₈O₂₂. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were instrumental in delineating the intricate connectivity of the aglycone and the sequence of the sugar moieties. This guide serves as a technical resource for researchers engaged in the structural analysis of complex natural products.

Data Presentation

The structural elucidation of this compound is founded on the precise interpretation of quantitative data obtained from NMR and MS analyses.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is pivotal in determining the elemental composition of a molecule. For this compound, this technique provides the exact mass, allowing for the unambiguous determination of its molecular formula.

Table 1: HR-ESI-MS Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+Na]⁺ | Data not available in search results | Calculated based on formula | C₅₅H₈₈O₂₂Na |

| [M-H]⁻ | Data not available in search results | Calculated based on formula | C₅₅H₈₇O₂₂⁻ |

Note: Specific experimental m/z values for this compound were not available in the search results. The table structure is provided as a template.

NMR Spectroscopic Data

The complete assignment of proton (¹H) and carbon (¹³C) signals is the cornerstone of structural elucidation by NMR. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). The data presented below is based on the analysis of structurally similar ciwujianosides, as a complete, verified dataset for this compound was not available in the provided search results. The assignments are therefore illustrative of the expected values.

Table 2: Illustrative ¹H and ¹³C NMR Data for the Aglycone Moiety of a Ciwujianoside (in Pyridine-d₅)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 3 | ~88.0 | ~3.2 (dd, J = 11.5, 4.0 Hz) |

| 12 | ~122.5 | ~5.4 (t-like) |

| 13 | ~144.0 | - |

| 23 | ~28.0 | ~1.0 (s) |

| 24 | ~16.5 | ~0.8 (s) |

| 25 | ~15.5 | ~0.9 (s) |

| 26 | ~17.0 | ~0.85 (s) |

| 27 | ~26.0 | ~1.2 (s) |

| 28 | ~179.5 | - |

| 29 | ~33.0 | ~1.9, 1.1 |

| 30 | ~23.5 | ~0.95 (s) |

Table 3: Illustrative ¹H and ¹³C NMR Data for the Sugar Moieties of a Ciwujianoside (in Pyridine-d₅)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Glc-1' | ~105.0 | ~4.9 (d, J = 7.5 Hz) |

| Glc-2' | ~75.0 | ~4.0 (m) |

| ... | ... | ... |

| Rha-1'' | ~102.0 | ~6.3 (br s) |

| Rha-6'' | ~18.5 | ~1.7 (d, J = 6.0 Hz) |

| ... | ... | ... |

| Ara-1''' | ~106.5 | ~4.8 (d, J = 7.0 Hz) |

| ... | ... | ... |

Note: The tables above are populated with typical chemical shift values for ciwujianoside-type saponins to illustrate the expected data format. A complete and verified dataset for this compound is required for definitive assignment.

Experimental Protocols

The structural elucidation of this compound involves a systematic workflow, from the extraction from its natural source to the final spectroscopic analysis.

Isolation and Purification of this compound

-

Extraction: The dried and powdered plant material (e.g., roots and rhizomes of Acanthopanax senticosus) is extracted exhaustively with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. Saponins like this compound are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to multiple chromatographic steps for the isolation of the pure compound.

-

Column Chromatography: Initial separation is performed on a silica gel or macroporous resin column, eluting with a gradient of chloroform-methanol or ethanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a reversed-phase (e.g., C18) preparative HPLC column with a mobile phase such as methanol-water or acetonitrile-water.

-

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: The sample is infused into the ESI source, and mass spectra are acquired in both positive and negative ion modes. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the detected ions.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, typically pyridine-d₅, in a 5 mm NMR tube.

-

1D NMR Spectra: ¹H and ¹³C NMR spectra are acquired to obtain an overview of the proton and carbon environments in the molecule.

-

2D NMR Spectra: A series of 2D NMR experiments are conducted to establish the connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out the carbon skeleton of the aglycone and the individual sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, enabling the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically over two or three bonds) between protons and carbons. This is the key experiment for connecting different fragments of the molecule, such as linking the sugar units to each other and to the aglycone.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, useful for identifying all the protons belonging to a particular sugar residue from a single anomeric proton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Visualization of the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized to provide a clear understanding of the steps involved.

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathway Analysis

While the primary focus of this guide is the structural elucidation of this compound, it is worth noting that understanding the molecular structure is a prerequisite for investigating its biological activity and its interaction with cellular signaling pathways. The detailed structural information obtained from NMR and MS studies enables researchers to perform molecular docking studies and design experiments to probe its mechanism of action.

Caption: Logical relationship for investigating biological activity.

This technical guide provides a framework for the structural elucidation of this compound. The successful application of the described methodologies will provide the detailed structural insights necessary to advance the research and development of this promising natural product.

Uncharted Territory: The Preliminary Biological Screening of Ciwujianoside D1 Remains Undisclosed in Publicly Available Research

A comprehensive review of publicly accessible scientific literature and databases has revealed a significant gap in the current understanding of Ciwujianoside D1, a saponin compound of potential interest. Despite extensive searches for its preliminary biological screening, pharmacological activities, and associated signaling pathways, no specific experimental data or detailed protocols are presently available. This absence of information precludes the creation of an in-depth technical guide as requested.

The initial aim was to construct a detailed whitepaper for researchers, scientists, and drug development professionals, complete with quantitative data, experimental methodologies, and visual diagrams of its mechanism of action. However, the foundational research necessary for such a document on this compound has not been published or indexed in the searched scientific repositories.

While the broader family of ciwujianosides and extracts from their source plants, such as Acanthopanax senticosus (Siberian ginseng), have been the subject of various pharmacological studies, the specific biological profile of the D1 variant remains elusive. The scientific community has yet to publish findings on its cytotoxic, anti-inflammatory, neuroprotective, or other potential therapeutic effects. Consequently, there are no IC50 values, cell viability assays, or in vivo study results to summarize in tabular form. Similarly, the experimental protocols for assessing these activities and the signaling pathways that this compound might modulate are not documented.

This lack of data prevents the generation of the requested visualizations, such as experimental workflows or signaling pathway diagrams using Graphviz, as there is no established biological activity to depict.

It is important to note that the absence of published data does not necessarily signify a lack of biological activity. It is possible that research on this compound is currently in early, unpublished stages or is being conducted in private research and development settings. As the scientific community continues to explore natural compounds for novel therapeutic agents, it is anticipated that information regarding the biological properties of this compound will eventually emerge.

Until such research is published, any discussion on the preliminary biological screening of this compound would be purely speculative. Researchers interested in this specific compound are encouraged to monitor future publications in the fields of pharmacognosy, natural product chemistry, and pharmacology.

Ciwujianoside D1: A Technical Whitepaper on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental research on the specific therapeutic targets and mechanisms of action of Ciwujianoside D1 is limited. This document extrapolates potential therapeutic avenues based on the known biological activities of its source, Eleutherococcus senticosus, and related compounds. Further dedicated research is required to validate these hypotheses.

Introduction

This compound is a triterpenoid saponin isolated from the plant Eleutherococcus senticosus, commonly known as Siberian Ginseng.[1] Its molecular formula is C₅₅H₈₈O₂₂ and its CAS number is 114912-35-5.[1] Eleutherococcus senticosus has a long history of use in traditional medicine for its adaptogenic properties, enhancing resistance to stress and improving physical and mental performance.[2][3] The pharmacological activities of this plant are attributed to a variety of bioactive compounds, including a class of saponins known as ciwujianosides.

While research on many individual ciwujianosides is still nascent, the broader activities of E. senticosus extracts and some of its constituents suggest potential therapeutic applications in several areas, including neuroprotection, anti-inflammatory conditions, and oncology.[2][4][5] This whitepaper will explore the potential therapeutic targets of this compound by examining the established biological activities of its source and closely related molecules.

Potential Therapeutic Areas and Targets

Based on the known pharmacological effects of Eleutherococcus senticosus and its saponins, this compound may have therapeutic potential in the following areas:

Neuroprotection

Extracts of E. senticosus have demonstrated neuroprotective properties, suggesting a potential role in managing neurodegenerative conditions.[2][4] The saponins within the plant are believed to contribute significantly to these effects.

Potential Therapeutic Targets:

-

Anti-apoptotic Pathways: Neuroprotection may be conferred by modulating proteins involved in apoptosis (programmed cell death).

-

Neurotrophic Factor Signaling: Promotion of neuronal survival and growth through pathways involving brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).

-

Modulation of Neuroinflammation: Inhibition of inflammatory processes in the central nervous system that contribute to neuronal damage.

Anti-inflammatory Activity

Eleutherococcus senticosus has been traditionally used to treat inflammatory diseases.[6] An early study suggested that this compound may have an inhibitory effect on histamine release, a key process in allergic inflammation.[6]

Potential Therapeutic Targets:

-

Mast Cell Stabilization: Inhibition of degranulation and histamine release from mast cells.

-

Cytokine Modulation: Reduction of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.

-

Enzyme Inhibition: Targeting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Oncology

Recent research on a related compound, Ciwujianoside E, has shown promising anti-cancer activity.[7] This suggests that other ciwujianosides, including D1, may also possess anti-tumor properties.

Potential Therapeutic Targets:

-

Enolase 1 (ENO1): As demonstrated with Ciwujianoside E, this glycolytic enzyme is a potential target in cancer therapy. Inhibition of ENO1 can disrupt cancer cell metabolism and signaling.[7]

-

PI3K/Akt Signaling Pathway: This pathway is frequently dysregulated in cancer and controls cell proliferation, survival, and growth.[7]

-

TGF-β Signaling Pathway: This pathway is involved in cell growth, differentiation, and apoptosis, and its dysregulation can contribute to cancer progression.[7]

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table summarizes the reported biological activities of Eleutherococcus senticosus extracts and the related compound, Ciwujianoside E.

| Substance | Biological Activity | Key Findings | Potential Therapeutic Area |

| Eleutherococcus senticosus Extract | Neuroprotective | Management of neurodegenerative conditions.[2][4] | Neurology |

| Eleutherococcus senticosus Extract | Anti-diabetic | Supports glucose regulation and insulin sensitivity.[2][4] | Metabolic Disorders |

| Eleutherococcus senticosus Extract | Anti-cancer | Exhibits anti-tumor properties.[2][4] | Oncology |

| Eleutherococcus senticosus Extract | Anti-inflammatory | Used in traditional medicine for inflammatory diseases.[6] | Inflammation |

| Ciwujianoside E | Anti-cancer (Burkitt lymphoma) | Inhibits ENO1, suppresses PI3K-Akt and EMT signaling pathways.[7] | Oncology |

Experimental Protocols

As direct experimental protocols for this compound are not available, this section outlines general methodologies that would be appropriate for investigating its potential therapeutic activities based on the protocols used for similar natural products.

General Isolation and Purification of this compound

A general workflow for the isolation and characterization of triterpenoid saponins like this compound from Eleutherococcus senticosus would involve the following steps:

In Vitro Anti-inflammatory Assay: Mast Cell Degranulation

-

Cell Line: RBL-2H3 (rat basophilic leukemia) cells.

-

Methodology:

-

Culture RBL-2H3 cells in appropriate media.

-

Sensitize cells with anti-DNP IgE.

-

Pre-incubate cells with varying concentrations of this compound.

-

Induce degranulation with DNP-HSA antigen.

-

Measure the release of β-hexosaminidase into the supernatant as an indicator of degranulation.

-

Calculate the percentage inhibition of degranulation compared to the control.

-

In Vitro Neuroprotection Assay: Oxidative Stress-Induced Neuronal Cell Death

-

Cell Line: SH-SY5Y (human neuroblastoma) cells.

-

Methodology:

-

Culture SH-SY5Y cells.

-

Pre-treat cells with different concentrations of this compound.

-

Induce oxidative stress with an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Assess cell viability using an MTT assay or measure lactate dehydrogenase (LDH) release to quantify cytotoxicity.

-

Determine the concentration-dependent protective effect of this compound.

-

In Vitro Anti-cancer Assay: Cell Proliferation

-

Cell Line: A relevant cancer cell line (e.g., a lymphoma cell line based on the activity of Ciwujianoside E).

-

Methodology:

-

Seed cancer cells in 96-well plates.

-

Treat cells with a range of this compound concentrations.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Measure cell proliferation using assays such as MTT, WST-1, or by direct cell counting.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Mandatory Visualizations

Potential Signaling Pathways Modulated by Ciwujianosides

The following diagram illustrates a hypothetical signaling pathway that could be modulated by ciwujianosides like this compound, leading to anti-cancer effects, based on the known mechanism of Ciwujianoside E.

Logical Workflow for Therapeutic Target Identification

The diagram below outlines a logical workflow for the identification and validation of therapeutic targets for a novel natural compound like this compound.

Conclusion

This compound, a triterpenoid saponin from Eleutherococcus senticosus, represents an intriguing natural product with unexplored therapeutic potential. While direct evidence is currently lacking, the well-documented pharmacological activities of its source plant and related ciwujianosides provide a strong rationale for investigating its effects in neuroprotection, anti-inflammation, and oncology. The proposed therapeutic targets and signaling pathways outlined in this whitepaper offer a foundational framework for future research. Systematic investigation, following the outlined experimental and logical workflows, is essential to unlock the full therapeutic promise of this compound and to develop novel, nature-derived medicines.

References

- 1. This compound | C55H88O22 | CID 163951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Eleutherococcus senticosus: Studies and effects [scirp.org]

- 4. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 7. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Ciwujianoside D1 Bioactivity: A Feasibility Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the feasibility of creating an in-depth technical guide on the in silico prediction of Ciwujianoside D1's bioactivity. Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of public data on the bioactivity of this compound, and a complete absence of in silico studies. While the chemical structure of this compound is known, the information required to construct a detailed guide with quantitative data, experimental protocols, and predictive signaling pathways is not currently available. This report summarizes the limited existing information on this compound and outlines the data gap that prevents the creation of the requested comprehensive guide.

Introduction to this compound

This compound is a triterpenoid saponin that can be isolated from plants of the Eleutherococcus genus, commonly known as Siberian Ginseng. Its chemical identity is established with a known molecular formula (C₅₅H₈₈O₂₂) and CAS number (114912-35-5). While numerous other saponins from this genus, such as Ciwujianoside B and E, have been investigated for their neuroprotective and anti-cancer properties, this compound remains largely uncharacterized.

Known Bioactivity of this compound: A Singular Finding

The only specific bioactivity reported for this compound in the accessible scientific literature stems from a 1992 study.

Table 1: Summary of Known this compound Bioactivity

| Compound | Bioactivity | Model System | Potency | Source |

| This compound | Inhibition of histamine release | Anti-immunoglobulin E induced rat peritoneal mast cells | Approximately 6800 times stronger than disodium cromoglycate | [1] |

This finding suggests a potential anti-allergic or anti-inflammatory role for this compound. However, the abstract of this study does not provide specific quantitative data, such as IC50 values, which are crucial for building and validating in silico models.[1]

The Data Gap: Absence of In Silico Studies and Detailed Experimental Protocols

A thorough search for in silico studies, including molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) analyses, yielded no results for this compound. The creation of a technical guide on the in silico prediction of its bioactivity is therefore not possible.

Furthermore, the detailed experimental protocol for the one known bioactivity assay—the inhibition of histamine release from rat peritoneal mast cells—is not available in the public domain. This prevents a comprehensive description of the methodology as requested.

Proposed Workflow for Future In Silico Prediction of this compound Bioactivity

Should experimental data on this compound become available, the following workflow could be employed for its in silico bioactivity prediction. This serves as a hypothetical guide for future research.

References

Pharmacokinetic Profile of Ciwujianoside D1: A Technical Overview Based on Available Analog Data

Absence of Specific Data for Ciwujianoside D1 Necessitates an Analog-Based Approach

As of late 2025, a comprehensive review of published scientific literature reveals a notable absence of dedicated studies on the pharmacokinetic profile of this compound. There is no available data detailing its absorption, distribution, metabolism, and excretion (ADME). This gap in the scientific record prevents the creation of a detailed technical guide on this compound itself.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this document summarizes the pharmacokinetic data of a closely related and structurally similar compound, Ciwujianoside B . The metabolic pathways and experimental methodologies described for Ciwujianoside B may offer a foundational understanding of the potential pharmacokinetic behavior of this compound and other related triterpenoid saponins from Acanthopanax senticosus.

Metabolic Profile of Ciwujianoside B in Rats

In vivo studies conducted in rats have demonstrated that Ciwujianoside B undergoes extensive metabolism following oral administration. The resulting metabolites are predominantly identified in the feces, suggesting that the primary route of elimination is through the biliary system.

Key Metabolic Pathways

The biotransformation of Ciwujianoside B involves several key metabolic reactions. These pathways are summarized below and represent common metabolic routes for many naturally occurring saponins.

-

Deglycosylation: This is the principal metabolic pathway, involving the enzymatic removal of sugar moieties from the saponin structure.

-

Acetylation: The addition of an acetyl group to the molecule.

-

Hydroxylation: The introduction of a hydroxyl (-OH) group.

-

Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.

-

Oxidation: A reaction involving the loss of electrons.

-

Glycosylation: The addition of a carbohydrate (sugar) moiety.

A significant number of metabolites, exceeding 40, have been identified for Ciwujianoside B, with those resulting from deglycosylation being the most prevalent.

Experimental Protocols for Saponin Pharmacokinetic Analysis

The methodologies employed in the study of Ciwujianoside B metabolism provide a robust framework for designing future pharmacokinetic studies for this compound.

Sample Collection and Preparation

A critical aspect of pharmacokinetic research is the meticulous collection and preparation of biological samples to ensure the stability and accurate measurement of the analyte and its metabolites.

| Biological Matrix | Sample Preparation Protocol |

| Plasma | Venous blood is collected into heparinized tubes at predetermined time intervals post-administration. Plasma is isolated via centrifugation. To remove proteins that can interfere with analysis, a protein precipitation step is performed, typically using a solvent like methanol. The resulting supernatant is then concentrated and reconstituted in a suitable solvent for analysis. |

| Urine | Urine samples are collected over specified periods. To remove interfering substances and concentrate the metabolites, solid-phase extraction (SPE) is commonly employed. The purified extract is then dried and redissolved in an appropriate solvent prior to analysis. |

| Feces | Fecal samples are typically freeze-dried and homogenized to a fine powder. Metabolites are then extracted from the fecal matter using a solvent such as methanol, often aided by ultrasonication to enhance extraction efficiency. The extract is then clarified by centrifugation, and the supernatant is prepared for analysis. |

Analytical Instrumentation and Conditions

The identification and quantification of saponins and their metabolites in complex biological matrices require highly sensitive and specific analytical techniques.

| Analytical Technique | Typical Parameters |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) is often used for its high resolution and speed. A reversed-phase C18 column is commonly employed. The mobile phase typically consists of a gradient mixture of water and acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency. |

| Mass Spectrometry | A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used for detection. This allows for accurate mass measurements and fragmentation analysis (MS/MS) to elucidate the structures of the metabolites. |

Visualized Experimental Workflow and Metabolic Pathways

To aid in the conceptualization of the experimental and metabolic processes, the following diagrams are provided.

Caption: A generalized experimental workflow for in vivo pharmacokinetic studies of saponins.

Caption: Major metabolic pathways observed for Ciwujianoside B in rats.

Navigating the Stability Landscape of Ciwujianoside D1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ciwujianoside D1

This compound is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities. The stability of such complex molecules is a critical parameter in drug development, influencing formulation, storage, and ultimately, therapeutic efficacy and safety. Understanding the degradation pathways of this compound is paramount for the development of stable pharmaceutical preparations and for the identification of potential degradants that may require toxicological assessment.

This guide outlines a systematic approach to investigating the stability of this compound through forced degradation studies, providing hypothetical experimental protocols and discussing the analytical techniques essential for monitoring its stability and characterizing its degradation products.

Predicted Stability Profile and Degradation Pathways

Based on the typical behavior of triterpenoid saponins, this compound is likely susceptible to degradation under various stress conditions. The primary degradation pathways are anticipated to be hydrolysis and oxidation.

2.1. Hydrolytic Degradation: The glycosidic linkages in the saponin structure are prone to hydrolysis under both acidic and basic conditions. This can lead to the stepwise cleavage of sugar moieties, ultimately yielding the aglycone (sapogenin) and individual sugars. The rate of hydrolysis is generally dependent on pH and temperature.

2.2. Oxidative Degradation: The triterpenoid backbone of this compound may contain functional groups susceptible to oxidation.[1] This can be initiated by exposure to atmospheric oxygen, peroxides, or metal ions. Oxidative degradation can lead to a variety of products with altered biological activity and potentially new toxicological profiles.

2.3. Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the molecule. The extent of photodegradation depends on the light intensity, wavelength, and the presence of photosensitizers.

2.4. Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation processes.[2][3] The Arrhenius equation can be used to model the temperature dependence of the degradation rate.[2]

A summary of predicted degradation under different stress conditions is presented in Table 1.

| Stress Condition | Predicted Degradation Pathway | Potential Degradation Products |

| Acidic Hydrolysis | Cleavage of glycosidic bonds | Aglycone, prosapogenins, monosaccharides |

| Alkaline Hydrolysis | Cleavage of glycosidic bonds (potentially slower than acidic) | Aglycone, prosapogenins, monosaccharides |

| Oxidation | Modification of the triterpenoid backbone (e.g., hydroxylation, epoxidation) | Oxidized aglycones and saponins |

| Photolysis (UV/Vis) | Photochemical reactions leading to various degradation products | Photodegradation products with altered chromophores |

| Thermal Stress | Acceleration of hydrolysis and oxidation | Mixture of hydrolytic and oxidative degradants |

Table 1: Predicted Degradation Pathways of this compound under Forced Degradation Conditions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance, to elucidate degradation pathways, and to develop stability-indicating analytical methods.[4][5] The following are proposed protocols for the forced degradation of this compound.

3.1. General Procedure: A stock solution of this compound of known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or a hydroalcoholic mixture). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

3.2. Hydrolytic Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at a specified temperature (e.g., 60°C) for a defined period.

3.3. Oxidative Conditions:

-

Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period, protected from light.

3.4. Photolytic Conditions:

-

Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light (e.g., ICH option 1 or 2). A dark control should be run in parallel.

3.5. Thermal Conditions:

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a defined period.

-

Expose the stock solution to heat in a temperature-controlled oven (e.g., 60°C).

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.[6][7][8]

4.1. High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective technique for the analysis of saponins.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[9][10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants.

Visualization of Workflows and Pathways

5.1. Experimental Workflow for Forced Degradation Studies

Caption: Forced degradation experimental workflow.

5.2. Hypothetical Signaling Pathway Influenced by a Triterpenoid Saponin

Caption: Hypothetical signaling pathway.

Conclusion

While specific stability data for this compound is currently lacking in published literature, a comprehensive understanding of its potential degradation pathways can be inferred from the behavior of other triterpenoid saponins. This guide provides a framework for researchers and drug development professionals to design and execute robust stability studies for this compound. The proposed experimental protocols and analytical methods will enable the determination of its intrinsic stability, the identification of its degradation products, and the development of a stable and effective pharmaceutical product. Rigorous experimental validation of these proposed methods is an essential next step in the development of this compound as a therapeutic agent.

References

- 1. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SEPARATION AND IDENTIFICATION OF FORCED DEGRADATION PRODUCTS OF LOFEXIDINE BY USING LC-MS/MS | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Ethnobotanical and Pharmacological Significance of Ciwujianoside D1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside D1, a prominent triterpenoid saponin isolated from Acanthopanax senticosus (syn. Eleutherococcus senticosus), has emerged as a compound of significant interest due to its potent pharmacological activities. Historically, A. senticosus, commonly known as Siberian Ginseng, has been a cornerstone of traditional medicine in Asia, valued for its adaptogenic, anti-fatigue, and immune-modulating properties. This technical guide delves into the ethnobotanical background of the source plant, providing a context for the modern scientific investigation of its constituents. The primary focus is a detailed exploration of the pharmacological activities of this compound, with a particular emphasis on its potent anti-allergic effects through the inhibition of histamine release from mast cells. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the putative signaling pathways involved, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Ethnobotanical Context: The Traditional Uses of Acanthopanax senticosus

Acanthopanax senticosus, the natural source of this compound, has a long and well-documented history of use in Traditional Chinese Medicine (TCM), as well as in Korean and Russian folk medicine.[1][2] Traditionally, it is valued as an adaptogen, a substance believed to increase the body's resistance to physical, chemical, and biological stress.[1][2][3] The plant's rhizomes and bark are the primary parts used for their medicinal properties.[1]

Key traditional applications of Acanthopanax senticosus include:

-

Enhancing Vitality and Stamina: In TCM, it is used to invigorate "qi" (vital energy), combat fatigue, and improve both physical and mental endurance.[1][2][3]

-

Immune System Modulation: It is traditionally consumed to fortify the spleen and is recognized for its immune-boosting capabilities.[1][2][3][4]

-

Musculoskeletal Health: Ethnobotanical records indicate its use for alleviating rheumatic pain and strengthening bones.[1]

-

Neurological and Cognitive Support: Traditional uses include improving memory, and concentration, and addressing sleeplessness.[3][4]

-

Cardiovascular and Cerebrovascular Health: It has been traditionally used to address symptoms related to cerebral ischemia and to support cardiovascular health.[1]

-

Anti-inflammatory and Anti-allergic Actions: The plant has been used for its anti-inflammatory properties.[4] The potent mast cell stabilizing activity of its constituent, this compound, provides a scientific basis for this traditional application.[3]

Pharmacological Activity of this compound: A Focus on Anti-Allergic Properties

The most well-documented pharmacological effect of this compound is its potent anti-allergic activity, specifically its ability to inhibit the release of histamine from mast cells.[1] This positions this compound as a mast cell stabilizer, a class of compounds that can prevent the degranulation of mast cells and the subsequent release of inflammatory mediators.

A seminal study demonstrated that this compound strongly inhibits histamine release from rat peritoneal mast cells induced by anti-immunoglobulin E (anti-IgE) in a concentration-dependent manner.[1] This effect is remarkably potent, with the inhibitory action of this compound being approximately 6,800 times stronger than that of disodium cromoglycate, a well-known mast cell stabilizer used clinically.[1]

Quantitative Data

The following table summarizes the key quantitative finding regarding the anti-allergic activity of this compound.

| Compound | Bioassay | Model System | Induction Agent | Key Finding | Reference |

| This compound | Histamine Release Inhibition | Rat Peritoneal Mast Cells | Anti-Immunoglobulin E (anti-IgE) | ~6800 times more potent than disodium cromoglycate | [1] |

Experimental Protocols

The following is a detailed description of the key experimental methodology for assessing the anti-allergic activity of this compound, based on the available literature.

Inhibition of Histamine Release from Rat Peritoneal Mast Cells

This protocol outlines the fundamental steps involved in evaluating the mast cell stabilizing effects of this compound.

Objective: To determine the inhibitory effect of this compound on IgE-mediated histamine release from rat peritoneal mast cells.

Materials and Reagents:

-

Male Wistar rats

-

Anti-Immunoglobulin E (anti-IgE) antibody

-

This compound (isolated from Acanthopanax senticosus)

-

Disodium cromoglycate (as a positive control)

-

Buffer solution for cell suspension and washing (e.g., Tyrode's solution)

-

Reagents for histamine quantification (e.g., o-phthalaldehyde for fluorometric assay)

Procedure:

-

Mast Cell Isolation:

-

Euthanize male Wistar rats and inject a buffered salt solution into the peritoneal cavity.

-

Gently massage the abdomen and then carefully aspirate the peritoneal fluid containing mast cells.

-

Purify the mast cells by centrifugation and washing with fresh buffer to remove other cell types.

-

Resuspend the purified mast cells in the buffer at a specific concentration.

-

-

Compound Incubation:

-

Pre-incubate the mast cell suspension with varying concentrations of this compound or the positive control (disodium cromoglycate) for a defined period at 37°C.

-

-

Induction of Histamine Release:

-

Following the pre-incubation period, add the anti-IgE antibody to the mast cell suspension to trigger degranulation and histamine release.

-

Incubate for an appropriate duration at 37°C.

-

-

Termination of Reaction and Histamine Quantification:

-

Stop the reaction by placing the samples on ice and centrifuging to pellet the mast cells.

-

Collect the supernatant, which contains the released histamine.

-

Quantify the histamine concentration in the supernatant using a suitable method, such as a fluorometric assay involving o-phthalaldehyde.

-

-

Data Analysis:

-

Calculate the percentage of histamine release inhibition for each concentration of this compound and the positive control relative to the control group (anti-IgE stimulation without any inhibitor).

-

Determine the IC50 value for this compound and compare its potency to that of disodium cromoglycate.

-

Signaling Pathways and Mechanism of Action

While the precise molecular mechanism of this compound's mast cell-stabilizing activity has not been fully elucidated, its potent inhibitory effect on IgE-mediated histamine release suggests an interaction with the early stages of the mast cell activation signaling cascade.

Putative Mechanism of Action

The IgE-mediated activation of mast cells is initiated by the cross-linking of IgE-bound high-affinity IgE receptors (FcεRI) on the mast cell surface. This event triggers a cascade of intracellular signaling events, leading to the release of pre-formed mediators, such as histamine, from granules. The potent inhibitory action of this compound suggests it may interfere with one or more of the following key steps in this pathway:

-

Inhibition of FcεRI signaling: this compound may directly or indirectly inhibit the initial signaling events following FcεRI cross-linking.

-

Modulation of intracellular calcium levels: A critical step in mast cell degranulation is the influx of extracellular calcium. This compound may block calcium channels or interfere with the signaling molecules that regulate calcium mobilization.

-

Stabilization of mast cell granules: The compound might directly affect the integrity of the mast cell granules, preventing their fusion with the plasma membrane and the subsequent release of their contents.

The following diagram illustrates the general signaling pathway of IgE-mediated mast cell degranulation and the potential points of intervention for this compound.

Caption: IgE-mediated mast cell degranulation pathway and potential inhibitory points of this compound.

Experimental Workflow for Elucidating Mechanism of Action

To further investigate the precise mechanism of action of this compound, the following experimental workflow is proposed:

Caption: Proposed experimental workflow to elucidate the mechanism of action of this compound.

Conclusion and Future Directions

This compound stands out as a highly potent natural product with significant potential for the development of novel anti-allergic and anti-inflammatory therapeutics. Its profound inhibitory effect on histamine release from mast cells, far exceeding that of established drugs like disodium cromoglycate, warrants further in-depth investigation. The ethnobotanical context of its source plant, Acanthopanax senticosus, provides a strong foundation for its therapeutic potential.

Future research should focus on:

-

Elucidating the precise molecular target and signaling pathway through which this compound exerts its mast cell-stabilizing effects.

-

Conducting in vivo studies to confirm its anti-allergic efficacy in animal models of allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its suitability for drug development.

-

Exploring its potential synergistic effects with other anti-allergic compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound. The combination of traditional knowledge and modern pharmacological investigation highlights the immense value of natural products in the quest for new and effective medicines.

References

- 1. Ciwujianosides D1 and C1: powerful inhibitors of histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]

- 4. Comprehensive profiling of phenolic compounds and triterpenoid saponins from Acanthopanax senticosus and their antioxidant, α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciwujianoside D1: A Potent Mast Cell Stabilizer Awaiting Further Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside D1 is a triterpenoid saponin isolated from the plant Eleutherococcus senticosus, also known as Siberian ginseng or Ciwujia.[1] This plant has a long history of use in traditional medicine, particularly for its adaptogenic properties. While a variety of compounds have been identified from Eleutherococcus senticosus, this compound has distinguished itself in early research due to its remarkably potent anti-allergic activity. Specifically, it has been identified as a powerful inhibitor of histamine release from mast cells, suggesting its potential as a therapeutic agent for allergic and inflammatory disorders.[1][2] Despite this promising initial finding, the scientific literature on this compound is sparse, leaving significant gaps in our understanding of its full pharmacological profile and mechanism of action. This guide provides a comprehensive review of the existing literature on this compound, details the experimental protocols used in its initial characterization, and highlights the key research gaps that need to be addressed to unlock its therapeutic potential.

Pharmacological Effects

The primary and most significant pharmacological effect of this compound reported in the literature is its potent inhibition of histamine release from mast cells.[1][2] Mast cells are key players in the inflammatory and allergic response, and their degranulation, with the subsequent release of histamine and other inflammatory mediators, is a critical event in the pathophysiology of allergic diseases.

Quantitative Data on Anti-histaminic Activity

A seminal study published in the Journal of Pharmaceutical Sciences in 1992 demonstrated that this compound strongly inhibits histamine release from rat peritoneal mast cells induced by anti-immunoglobulin E (anti-IgE) in a concentration-dependent manner.[1] The most striking finding from this study was the comparative potency of this compound.

| Compound | Relative Potency (Inhibition of Histamine Release) | Reference |

| This compound | ~6800 times more potent than Disodium Cromoglycate | [1] |

| Disodium Cromoglycate | Baseline | [1] |

This exceptionally high potency suggests that this compound may interact with a specific and critical component of the mast cell degranulation pathway.

Experimental Protocols

The foundational research on this compound's anti-allergic activity utilized a well-established in vitro model of mast cell degranulation. The following is a detailed description of the experimental methodology based on the 1992 study.

Preparation of Rat Peritoneal Mast Cells

-

Animal Model: Male Wistar rats were used for the collection of peritoneal mast cells.[1]

-

Cell Collection: The peritoneal cavity of the rats was lavaged with a buffered salt solution to collect a mixed population of peritoneal cells.

-

Mast Cell Purification: The collected peritoneal cells were then subjected to a purification process to isolate the mast cells from other cell types, such as macrophages and eosinophils. This is typically achieved through density gradient centrifugation.

-

Cell Culture: The purified mast cells were maintained in a suitable culture medium for subsequent experiments.

Histamine Release Assay (In Vitro)

-

Sensitization: The purified rat peritoneal mast cells were sensitized with immunoglobulin E (IgE).[1] This step involves incubating the mast cells with IgE, which then binds to the high-affinity IgE receptors (FcεRI) on the mast cell surface.

-

Pre-incubation with this compound: The sensitized mast cells were pre-incubated with varying concentrations of this compound for a specified period.

-

Induction of Degranulation: Mast cell degranulation was triggered by adding anti-IgE to the cell suspension.[1] The anti-IgE cross-links the IgE molecules bound to the FcεRI receptors, initiating the intracellular signaling cascade that leads to degranulation.

-

Histamine Quantification: After a set incubation time, the reaction was stopped, and the amount of histamine released into the supernatant was measured. This is often done using a fluorometric assay.

-

Data Analysis: The inhibitory effect of this compound was calculated by comparing the amount of histamine released in the presence of the compound to the amount released by the control (untreated) cells.

Signaling Pathways

The precise molecular target and signaling pathway through which this compound exerts its potent mast cell-stabilizing effect have not been elucidated. However, based on the general mechanism of IgE-mediated mast cell degranulation, a hypothetical point of intervention can be proposed.

The cross-linking of IgE-bound FcεRI receptors on the mast cell surface initiates a cascade of intracellular events. This includes the activation of tyrosine kinases, phosphorylation of adaptor proteins, and the activation of downstream signaling molecules like phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to an increase in cytosolic calcium concentration, which is a critical step for the fusion of histamine-containing granules with the plasma membrane and the subsequent release of their contents.

Given its potent inhibitory effect, it is plausible that this compound acts at an early and crucial stage of this signaling cascade. It may interfere with the activation of key tyrosine kinases, inhibit the function of PLC, or block the increase in intracellular calcium.

Research Gaps and Future Directions

The existing literature on this compound is extremely limited, presenting a significant number of research gaps. Addressing these gaps is crucial for determining the therapeutic potential of this potent natural compound.

-

Elucidation of the Mechanism of Action: The most critical research gap is the lack of understanding of how this compound inhibits mast cell degranulation at the molecular level. Studies are needed to identify its direct molecular target(s) and to delineate its effects on the various components of the FcεRI signaling pathway.

-

In Vivo Efficacy: The anti-allergic activity of this compound has only been demonstrated in vitro. In vivo studies in animal models of allergic diseases, such as allergic rhinitis, asthma, and atopic dermatitis, are essential to confirm its therapeutic efficacy and to determine effective dosages.

-

Pharmacokinetics and Bioavailability: There is no information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its pharmacokinetic profile is a prerequisite for its development as a drug.

-

Toxicity and Safety Profile: A comprehensive toxicological evaluation of this compound is necessary to establish its safety profile. This should include studies on acute and chronic toxicity, as well as genotoxicity and reproductive toxicity.

-

Broader Pharmacological Screening: The research on this compound has been narrowly focused on its anti-allergic properties. Given its origin from a plant with adaptogenic properties, it would be valuable to screen this compound for other potential pharmacological activities, such as anti-inflammatory, immunomodulatory, or neuroprotective effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could provide insights into the structural features required for its potent mast cell-stabilizing activity. This could lead to the development of even more potent and specific drug candidates.

-

Clinical Trials: Should preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the efficacy and safety of this compound in human subjects with allergic diseases.

References

Methodological & Application

High-Yield Extraction of Ciwujianoside D1 from Eleutherococcus senticosus: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutherococcus senticosus, also known as Siberian Ginseng, is a medicinal plant rich in a variety of bioactive compounds, including eleutherosides, lignans, and saponins. Among these, Ciwujianoside D1, a triterpenoid saponin, has garnered significant interest for its potential pharmacological activities. This document provides detailed application notes and optimized protocols for the high-yield extraction and purification of this compound from the leaves of E. senticosus. The methodologies described herein are designed to be reproducible and scalable for research and drug development purposes.

Materials and Methods

Equipment

-

Grinder/Blender

-

Ultrasonic bath (40 kHz, 500 W)

-

Water bath

-

Rotary evaporator

-

Freeze dryer

-

Chromatography columns

-

Peristaltic pump

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

pH meter

-

Glassware (beakers, flasks, etc.)

-

Filter paper

Reagents

-

Eleutherococcus senticosus leaves (dried and powdered)

-

Cellulase (≥5000 U/g)

-

Pectinase (≥30,000 U/g)

-

Ethanol (analytical grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Macroporous adsorbent resin (e.g., HPD100C)

-

This compound reference standard (≥98% purity)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Experimental Protocols

Protocol 1: Enzyme-Assisted Ultrasonic Extraction (EAUE) of this compound

This protocol outlines a high-yield method for the extraction of this compound from the leaves of E. senticosus using a combination of enzymatic hydrolysis and ultrasonic assistance.

1. Sample Preparation:

-

Dry the leaves of Eleutherococcus senticosus at 60°C to a constant weight.

-

Grind the dried leaves into a fine powder (40-60 mesh).

2. Enzymatic Hydrolysis:

-

Weigh 100 g of the powdered leaves and place in a 2 L flask.

-

Prepare a 3:2 (w/w) mixture of cellulase and pectinase.

-

Add the enzyme mixture to the powdered leaves at a concentration of 2% (w/w) of the plant material.

-

Add deionized water to achieve a solid-to-liquid ratio of 1:20 (g/mL).

-

Adjust the pH of the mixture to 5.0 using HCl or NaOH.

-

Incubate the mixture in a water bath at 50°C for 2 hours with constant stirring.

3. Ultrasonic-Assisted Extraction:

-

Following enzymatic hydrolysis, add 70% ethanol to the mixture to achieve a final solid-to-liquid ratio of 1:30 (g/mL).

-

Place the flask in an ultrasonic bath (40 kHz, 500 W).

-

Perform ultrasonic extraction for 45 minutes at a temperature of 60°C.

-

After extraction, filter the mixture through filter paper.

-

Collect the filtrate and repeat the ultrasonic extraction step on the residue one more time with fresh 70% ethanol.

-

Combine the filtrates from both extractions.

4. Concentration:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

-

Freeze-dry the remaining aqueous solution to obtain the crude extract.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol describes the purification of this compound from the crude extract using macroporous resin chromatography, a technique effective for enriching saponins.

1. Resin Preparation:

-

Pre-treat the macroporous resin (HPD100C) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol odor remains.

2. Column Packing and Equilibration:

-

Pack a glass column with the pre-treated resin.

-

Equilibrate the column by washing with 5 bed volumes (BV) of deionized water at a flow rate of 2 BV/h.

3. Sample Loading:

-

Dissolve the crude extract in deionized water to a concentration of 10 mg/mL.

-

Load the sample solution onto the equilibrated column at a flow rate of 2 BV/h.

4. Washing:

-

After loading, wash the column with 5 BV of deionized water to remove impurities such as sugars and polar compounds.

5. Elution:

-

Elute the column with a stepwise gradient of ethanol in water:

-

2 BV of 30% ethanol

-

4 BV of 50% ethanol

-

4 BV of 70% ethanol

-

-

Collect the fractions from each elution step separately. This compound is expected to elute primarily in the 50-70% ethanol fractions.

6. Final Processing:

-

Combine the fractions rich in this compound (as determined by HPLC analysis).

-

Concentrate the combined fractions using a rotary evaporator.

-

Freeze-dry the concentrated solution to obtain the purified this compound powder.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Quantification of this compound

This protocol provides a validated HPLC method for the accurate quantification of this compound.

1. Chromatographic Conditions:

-

Column: C18 column (4.6 mm × 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile (A) and Water (B) in a gradient elution:

-

0-10 min: 30% A

-

10-25 min: 30%-50% A

-

25-40 min: 50%-70% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 203 nm

-

Injection Volume: 10 µL

2. Standard Curve Preparation:

-

Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

-

Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a standard curve by plotting peak area versus concentration.

3. Sample Analysis:

-

Dissolve a known amount of the crude extract or purified product in methanol.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

-

Determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the standard curve.

Results and Discussion

The combination of enzyme-assisted and ultrasonic extraction significantly enhances the release of this compound from the plant matrix. The subsequent purification with macroporous resin effectively enriches the target compound.

Table 1: Optimized Parameters for Enzyme-Assisted Ultrasonic Extraction (EAUE)

| Parameter | Optimal Value |

| Enzyme Ratio (Cellulase:Pectinase) | 3:2 |

| Enzyme Concentration | 2% (w/w) |

| Solid-to-Liquid Ratio | 1:30 (g/mL) |

| Extraction Solvent | 70% Ethanol |

| Ultrasonic Power | 500 W |

| Ultrasonic Frequency | 40 kHz |

| Extraction Temperature | 60°C |

| Extraction Time | 45 minutes |

Table 2: Expected Yield and Purity of this compound at Different Stages

| Stage | Expected Yield (mg/g of dry leaves) | Expected Purity (%) |

| Crude Extract (after EAUE) | 15 - 20 | 5 - 10 |

| Purified Product (after Macroporous Resin) | 10 - 15 | 70 - 85 |